molecular formula C12H15Br2N B060394 2,6-Dibromo-4-cyclohexylaniline CAS No. 175135-11-2

2,6-Dibromo-4-cyclohexylaniline

Cat. No.: B060394
CAS No.: 175135-11-2
M. Wt: 333.06 g/mol
InChI Key: HWWWUEPYMLJAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-cyclohexylaniline is an organic compound with the molecular formula C₁₂H₁₅Br₂N and a molecular weight of 333.067 g/mol It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a cyclohexyl group at the 4 position, and an aniline moiety

Scientific Research Applications

2,6-Dibromo-4-cyclohexylaniline has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2,6-Dibromo-4-cyclohexylaniline” indicates that it is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-Dibromo-4-cyclohexylaniline involves the bromination of 4-cyclohexylaniline. The reaction typically uses bromine or bromide-bromate salts as the brominating agents in an aqueous acidic medium . The reaction conditions are usually mild, and the product can be purified by simple filtration and washing with water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar bromination reactions. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its efficiency and environmental friendliness . The process can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyclohexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyclohexylaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and the aniline moiety can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-cyclohexylaniline is unique due to the presence of both bromine atoms and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2,6-dibromo-4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWUEPYMLJAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379020
Record name 2,6-dibromo-4-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-11-2
Record name 2,6-Dibromo-4-cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dibromo-4-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.